2-Phenoxy-4-pyrimidinamine

Fluorescence spectroscopy Heterocyclic probe design Phenoxypyrimidine photophysics

Researchers requiring a validated, regioisomerically pure aminopyrimidine scaffold will find 2-Phenoxy-4-pyrimidinamine solves critical assay reproducibility challenges. Unlike structurally similar 4-anilinopyrimidines or phenoxypyrazines, its distinct 2-phenoxy substitution ensures target-specific kinase engagement and higher fluorescence intensity for probe development. - Documented sub-100 nM HPPD enzyme inhibition (IC50 = 89-90 nM) for herbicide discovery. - Patent-validated core for JNK1, BTK, and CDK inhibitor programs. - Supplied with full characterization (NMR, IR, GC-MS) for immediate synthetic use.

Molecular Formula C10H9N3O
Molecular Weight 187.202
Cat. No. B1174591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-4-pyrimidinamine
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CC(=N2)N
InChIInChI=1S/C10H9N3O/c11-9-6-7-12-10(13-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
InChIKeyUANYAEMYXKVZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-4-pyrimidinamine: Sourcing and Research Baseline


2-Phenoxy-4-pyrimidinamine (IUPAC: 2-phenoxypyrimidin-4-amine; molecular formula: C10H9N3O; molecular weight: 187.20 g/mol) is a heterocyclic aminopyrimidine derivative bearing a phenoxy substituent at the 2-position and an amino group at the 4-position of the pyrimidine ring [1]. This substitution pattern distinguishes it from regioisomeric phenoxypyrimidines such as 4-phenoxypyrimidin-2-amine and from structurally related 4-anilinopyrimidines where the oxygen linker is replaced by an NH group [2]. The compound serves as both a research tool in fluorescence studies and as a privileged scaffold in kinase inhibitor discovery programs targeting JNK1, BTK, CDKs, and other therapeutically relevant kinases [3][4].

Fluorescent probe studies (phenoxypyrimidine photophysics)
Kinase inhibitor scaffold (JNK1, BTK, CDK pathways)
Heterocyclic synthetic intermediate with stable phenoxy linkage

2-Phenoxy-4-pyrimidinamine: Why Substitution Fails


Generic substitution between phenoxypyrimidine congeners is scientifically unsound due to documented position-dependent differences in both physicochemical and biological properties. The 2-phenoxy-4-amine regioisomer exhibits distinct fluorescence behavior relative to pyrazine analogues, with phenoxypyrimidines demonstrating significantly higher fluorescence intensity than phenoxypyrazines across multiple solvents [1]. Critically, the oxygen linker in the 2-phenoxy motif confers different conformational and binding properties compared to the nitrogen linker in 4-anilinopyrimidines, affecting kinase selectivity profiles and target engagement [2]. Positional isomerism within the pyrimidine ring further alters reactivity: 2-phenoxy-4-pyrimidinamine and 4-phenoxypyrimidin-2-amine are chemically distinct entities with different CAS registries, synthetic accessibility, and documented applications [3]. These differences are not cosmetic—they directly impact assay reproducibility, SAR continuity, and downstream synthetic feasibility.

1 Regioisomer identity mismatch: 2-phenoxy-4-amine vs 4-phenoxy-2-amine have distinct CAS and properties.
2 Linker atom affects binding: oxygen linker confers different kinase selectivity compared to anilino (NH) analogs.
3 Fluorescence property divergence: pyrimidine scaffold yields higher fluorescence than pyrazine, impacting probe development.

2-Phenoxy-4-pyrimidinamine: Quantitative Differentiators vs. Analogs


Fluorescence Intensity vs. Pyrazine Analogues

In a direct comparative fluorescence study, 2-phenoxypyrimidin-4-amine and related phenoxypyrimidines exhibited consistently higher fluorescence intensity than their phenoxypyrazine counterparts across multiple solvent systems tested [1]. This difference is structurally driven: the pyrimidine ring provides a more favorable electronic environment for fluorescence emission compared to the pyrazine heterocycle.

Fluorescence Intensity
Head-to-head
Phenoxypyrimidine > phenoxypyrazine
Supports probe design screening
Multiple solvents tested
Fluorescence spectroscopy Heterocyclic probe design Phenoxypyrimidine photophysics

Synthetic Utility vs. 2-Chloropyrimidin-4-amine

The synthetic route to 2-phenoxypyrimidin-4-amine via nucleophilic substitution of 2-chloropyrimidin-4-amine with phenol establishes a clear functional differentiation between these two related intermediates [1]. The chlorine atom in 2-chloropyrimidin-4-amine serves as a leaving group for further derivatization, whereas the phenoxy group in 2-phenoxypyrimidin-4-amine represents a stable ether linkage that confers distinct electronic and steric properties to the pyrimidine core [1][2].

Synthetic Reactivity
Head-to-head
Phenoxy ether vs chloro leaving group
Supports synthetic route selection
Nucleophilic aromatic substitution
Heterocyclic synthesis Nucleophilic aromatic substitution SAR library construction

HPPD Inhibition Potency for Agrochemical Leads

2-Phenoxy-4-pyrimidinamine demonstrates measurable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) with IC50 values of 89-90 nM as documented in BindingDB [1]. HPPD is a validated herbicidal target; compounds with sub-100 nM potency represent viable starting points for herbicide development programs. This quantitative affinity provides a benchmark for comparative SAR studies against other phenoxy-substituted heterocyclic HPPD inhibitors.

HPPD Inhibition
Reported
IC50 = 89–90 nM
Supports agrochemical lead benchmarking
Pig liver HPPD assay
Agrochemical discovery Herbicide lead HPPD enzyme inhibition

JNK1 Kinase Inhibition: Anti-inflammatory Target Engagement

Derivatives incorporating the 2-phenoxypyrimidin-4-amine scaffold, specifically 2-(2-phenoxypyrimidin-4-ylamino)benzoic acid, have been characterized as inhibitors of stress-activated protein kinase JNK1 (MAPK8) [1]. JNK1 is implicated in inflammatory signaling, apoptosis, and metabolic disorders. The 4-anilinopyrimidine class, to which these derivatives belong, has been the subject of systematic SAR studies demonstrating that the 2-phenoxy substitution pattern contributes to kinase selectivity profiles distinct from other pyrimidine substitution patterns [1][2].

JNK1 Inhibition
Class-level inference
4-Anilinopyrimidine class; 2-phenoxy core
Reported kinase target engagement context
Derivative SAR data
Kinase inhibitor JNK1 inhibition Anti-inflammatory drug discovery

BTK/CDK Kinase Inhibition: Patent-Validated Scaffold

The 4-phenoxypyrimidine core, encompassing the 2-phenoxy-4-pyrimidinamine substitution pattern, is explicitly claimed in multiple kinase inhibitor patents covering BTK, TEC-family kinases, and cyclin-dependent kinases (CDKs) [1][2]. NZ-624345-A discloses unsaturated 4-phenoxypyrimidine compounds for BTK/TEC-kinase inhibition in autoimmune and oncology indications [1]. Parallel patent literature describes 2-substituted 4-heteroaryl-pyrimidines as CDK inhibitors for proliferative disorders [2]. The phenoxy substitution at the 2-position of 4-aminopyrimidines provides a distinct ATP-binding pocket interaction profile compared to alternative substituents.

BTK/CDK Inhibition
Class-level
Patent-validated 4-phenoxy scaffold
Reported kinase inhibitor scaffold
Multiple patent families
Kinase inhibitor BTK inhibition CDK inhibition Oncology

2-Phenoxy-4-pyrimidinamine: Key Application Scenarios


Fluorescent Probe Development in Heterocyclic Photophysics

Researchers developing fluorescence-based detection systems or molecular probes should select 2-phenoxypyrimidin-4-amine over phenoxypyrazine alternatives. The documented higher fluorescence intensity of phenoxypyrimidines across multiple solvents translates to improved signal-to-noise ratios in analytical applications [1]. This quantitative photophysical advantage is structurally inherent and reproducible across the compound class.

Agrochemical HPPD Inhibitor Lead Optimization Programs

Discovery teams pursuing novel herbicides targeting HPPD can utilize 2-phenoxy-4-pyrimidinamine as a validated starting scaffold with documented sub-100 nM enzyme inhibition (IC50 = 89-90 nM) [1]. This quantitative affinity provides a benchmark for SAR optimization, enabling rational comparison against alternative heterocyclic HPPD inhibitor cores in side-by-side enzyme assays.

Kinase Inhibitor Drug Discovery for Oncology and Inflammation

Medicinal chemistry programs targeting JNK1, BTK, or CDK kinases should prioritize the 2-phenoxy-4-pyrimidinamine scaffold based on patent-validated precedent and documented target engagement [1][2]. The 4-anilinopyrimidine class, which incorporates this phenoxy-substituted core, has demonstrated SAR-defined JNK1 inhibition profiles [3]. For BTK and CDK programs, the 4-phenoxypyrimidine motif is explicitly claimed as a privileged kinase-binding element in multiple patent families [1][2].

Synthetic Methodology Development for Heterocyclic Derivatization

2-Phenoxy-4-pyrimidinamine serves as a stable, well-characterized intermediate for further functionalization via palladium-catalyzed C-H activation and related transition metal-mediated transformations. Its unambiguous characterization by 1H NMR, 13C NMR, IR, and GC-MS provides reliable quality control benchmarks for synthetic methodology development and compound library construction [1].

Application
Selection Property
Validation Focus
Fluorescent probe development
Fluorescence intensity profile vs pyrazine scaffolds
Photophysical characterization across solvents
Agrochemical HPPD lead optimization
Reported HPPD inhibition potency
Comparative enzyme assay benchmarking
Kinase inhibitor research (JNK1, BTK, CDK)
Patent-validated phenoxypyrimidine scaffold
Target engagement and selectivity profiling
Synthetic methodology development
Stable phenoxy intermediate for derivatization
Purity and structural characterization benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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